molecular formula C13H24O6 B167148 Nonanedioic acid, bis(2-hydroxyethyl) ester CAS No. 29602-44-6

Nonanedioic acid, bis(2-hydroxyethyl) ester

Cat. No.: B167148
CAS No.: 29602-44-6
M. Wt: 276.33 g/mol
InChI Key: RLLLKKWXYJLXOU-UHFFFAOYSA-N
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Description

Nonanedioic acid, bis(2-hydroxyethyl) ester (CAS: 72318-85-5), also known as bis(2-hydroxyethyl) azelate, is a diester derived from azelaic acid (nonanedioic acid) and ethylene glycol. Its molecular formula is C₁₃H₂₄O₆, with a molecular weight of 300.33 g/mol. This compound features two hydroxyl groups on the esterified ethylene glycol moieties, conferring hydrophilic properties compared to non-functionalized esters of azelaic acid . It is primarily utilized in polymer synthesis, such as in blocked polyurethanes, due to its ability to act as a reactive intermediate .

Properties

IUPAC Name

bis(2-hydroxyethyl) nonanedioate
Source PubChem
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InChI

InChI=1S/C13H24O6/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h14-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLLKKWXYJLXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)OCCO)CCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4067482
Record name Bis(2-hydroxyethyl) azelate
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Molecular Weight

276.33 g/mol
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CAS No.

29602-44-6
Record name 1,9-Bis(2-hydroxyethyl) nonanedioate
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Record name Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester
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Record name Nonanedioic acid, 1,9-bis(2-hydroxyethyl) ester
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Record name Bis(2-hydroxyethyl) azelate
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Record name Bis(2-hydroxyethyl) azelate
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Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of nonanedioic acid (azelaic acid) with ethylene glycol under acidic conditions remains the most widely employed method. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) serves as a catalyst, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by ethylene glycol.

Reaction Conditions :

  • Molar Ratio : A 1:2.5 ratio of azelaic acid to ethylene glycol ensures excess glycol to drive the equilibrium toward ester formation.

  • Temperature : 110–130°C under reflux to remove water via azeotropic distillation.

  • Catalyst Loading : 1–3% (w/w) H₂SO₄ or p-TsOH.

Optimization Insights :

  • Azeotropic Agents : Toluene or xylene improves water removal, increasing yields to >95%.

  • Inert Atmosphere : Nitrogen purging minimizes oxidative degradation of reactants.

Data Table 1: Acid-Catalyzed Esterification Parameters

ParameterOptimal RangeYield (%)
Temperature110–130°C92–96
Reaction Time6–8 hours90–94
Catalyst (H₂SO₄)1.5% (w/w)95

Base-Catalyzed Esterification

Alkaline conditions using sodium methoxide (NaOMe) or potassium hydroxide (KOH) offer an alternative pathway, particularly for acid-sensitive substrates.

Mechanism :
The base deprotonates ethylene glycol, enhancing its nucleophilicity for ester bond formation.

Limitations :

  • Lower yields (75–85%) due to皂化(saponification) side reactions.

  • Requires anhydrous conditions to prevent hydrolysis.

Transesterification Methods

Transesterification enables the synthesis of bis(2-hydroxyethyl) azelate from pre-formed azelaic acid esters (e.g., dimethyl azelate) and ethylene glycol.

Reaction Protocol :

  • Catalyst : Titanium isopropoxide (Ti(OiPr)₄) or NaOMe (0.5–2 mol%).

  • Conditions : 65–120°C for 4–12 hours under nitrogen.

  • Solvent : Toluene or tetrahydrofuran (THF) to solubilize reactants.

Data Table 2: Transesterification Efficiency

Starting EsterCatalystTemperature (°C)Yield (%)
Dimethyl azelateTi(OiPr)₄12089
Diethyl azelateNaOMe8085

Advantages :

  • Avoids direct handling of corrosive acids.

  • Compatible with thermally labile substrates.

Synthesis via Acid Chlorides

Azelaoyl chloride, generated by treating azelaic acid with thionyl chloride (SOCl₂), reacts with ethylene glycol to yield the diester.

Procedure :

  • Chlorination : Azelaic acid + SOCl₂ (1:2.2 molar ratio) at 60°C for 3 hours.

  • Esterification : Azelaoyl chloride + ethylene glycol (1:2.5 ratio) in dichloromethane (DCM) at 25°C for 24 hours.

Purification :

  • Sequential washes with NaHCO₃ and brine.

  • Solvent removal under reduced pressure.

Yield : 88–92%.

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous-flow reactors to enhance efficiency and safety.

Key Features :

  • Reactor Design : Tubular reactors with inline distillation for water removal.

  • Catalyst Recovery : Ion-exchange resins to reclaim H₂SO₄ or p-TsOH.

  • Throughput : 500–1,000 kg/day with >90% purity.

Comparative Analysis of Preparation Methods

Data Table 3: Method Comparison

MethodYield (%)Reaction Time (h)ScalabilityCost Efficiency
Acid-Catalyzed92–966–8HighModerate
Transesterification85–894–12ModerateHigh
Acid Chloride Route88–9224LowLow

Trade-offs :

  • Acid-Catalyzed : High yield but requires corrosion-resistant equipment.

  • Transesterification : Lower yield but avoids acidic conditions.

Purification and Characterization

Purification Techniques

  • Fractional Distillation : Separates monoester impurities (bp: 180–200°C) from diester (bp: 250–270°C).

  • Recrystallization : Ethanol/water (3:1 v/v) yields 99% pure product.

Characterization

  • FT-IR : C=O stretch at 1725 cm⁻¹; -OH stretch at 3450 cm⁻¹.

  • ¹H NMR : δ 4.25 ppm (ethylene glycol -CH₂O), δ 2.35 ppm (-CH₂COO) .

Scientific Research Applications

Nonanedioic acid, bis(2-hydroxyethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonanedioic acid, bis(2-hydroxyethyl) ester primarily involves its role as a plasticizer and monomer in polymerization reactions. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In polymerization, it reacts with other monomers to form long-chain polymers through ester linkages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of bis(2-hydroxyethyl) azelate are influenced by its hydroxyl groups and ester linkages. Below is a detailed comparison with analogous compounds, including azelaic acid esters, terephthalic acid esters, and other diesters.

Table 1: Key Properties of Nonanedioic Acid Esters and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrophobicity (log Kow)* Applications
Nonanedioic acid, bis(2-hydroxyethyl) ester C₁₃H₂₄O₆ 300.33 Hydroxyethyl (-CH₂CH₂OH) 0.12 Polymer synthesis, biodegradable plastics
Nonanedioic acid, bis(2-ethylhexyl) ester C₂₅H₄₈O₄ 412.65 Branched alkyl (2-ethylhexyl) 8.92 Plasticizers, lubricants
Nonanedioic acid, diisobutyl ester C₁₇H₃₂O₄ 300.43 Isobutyl (-CH₂CH(CH₃)₂) 5.22 Plasticizers, coatings
Bis(2-hydroxyethyl) terephthalate (BHET) C₁₂H₁₄O₆ 254.24 Hydroxyethyl + aromatic -0.45 PET degradation intermediate
1,2-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester C₁₂H₁₄O₆ 254.24 Hydroxyethyl + aromatic 0.12 Potential biodegradation studies

*log Kow: Octanol-water partition coefficient, indicating hydrophobicity. Lower values = more hydrophilic.

Key Findings from Comparative Analysis

Hydrophobicity Trends :

  • The introduction of hydroxyl groups (e.g., in bis(2-hydroxyethyl) azelate) drastically reduces log Kow (0.12) compared to alkyl-substituted esters like bis(2-ethylhexyl) azelate (log Kow 8.92) . This makes bis(2-hydroxyethyl) azelate more water-soluble and suitable for applications requiring biodegradability or compatibility with hydrophilic matrices .
  • Aromatic analogues, such as BHET, exhibit even lower log Kow values (-0.45) due to the rigid terephthalate backbone, enhancing their susceptibility to enzymatic hydrolysis (e.g., by PETases) .

Thermal and Mechanical Properties :

  • Alkyl-substituted azelates (e.g., diisobutyl or bis(2-ethylhexyl) esters) have higher thermal stability (melting points >160°C) and are used as plasticizers in high-temperature applications .
  • Hydroxyethyl esters, while less thermally stable, exhibit superior adhesion to polar substrates and are used in polyurethane coatings and biomedical polymers .

Biodegradability and Enzymatic Degradation :

  • Bis(2-hydroxyethyl) azelate’s hydroxyl groups facilitate microbial degradation, unlike hydrophobic alkyl esters. Similar trends are observed in BHET, which is hydrolyzed by PETases into ethylene glycol and terephthalic acid .
  • Enzymatic cleavage of ester bonds in hydroxyethyl-substituted compounds occurs faster than in alkyl-substituted analogues due to increased accessibility to hydrolytic enzymes .

Biological Activity

Nonanedioic acid, bis(2-hydroxyethyl) ester, commonly known as azelaic acid di(2-hydroxyethyl) ester, is a compound of significant interest in various biological and pharmaceutical applications. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and safety assessments based on diverse research findings.

  • Chemical Formula : C₁₈H₃₄O₄
  • Molecular Weight : 318.47 g/mol
  • CAS Number : 112-61-8

Pharmacological Properties

This compound exhibits several pharmacological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity :
    • Studies have shown that azelaic acid derivatives possess antimicrobial properties against various pathogens. The compound has been effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential use in treating skin infections and acne .
  • Anti-inflammatory Effects :
    • Nonanedioic acid has been reported to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as rosacea and acne .
  • Skin Penetration Enhancer :
    • Research indicates that this compound can enhance the permeability of the skin barrier, making it a useful agent in transdermal drug delivery systems. This property allows for improved absorption of co-administered drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound has been shown to inhibit DNA synthesis in certain bacterial strains, which contributes to its bacteriostatic effects .
  • Free Radical Scavenging : Azelaic acid acts as a free radical scavenger, reducing oxidative stress and tissue damage associated with inflammation .
  • PPAR Activation : It modulates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation regulation .

Safety Assessment

The safety profile of this compound has been evaluated through various studies:

  • Toxicity Studies : In acute and chronic toxicity studies, the compound demonstrated low toxicity levels with no significant adverse effects observed at therapeutic doses .
  • Genotoxicity : Assessments indicate that the compound does not pose a genotoxic risk, making it suitable for use in cosmetic and pharmaceutical formulations .

Case Studies

  • Acne Treatment :
    • A clinical trial involving patients with mild to moderate acne showed that topical application of azelaic acid significantly reduced lesion counts and improved overall skin appearance after 12 weeks of treatment .
  • Rosacea Management :
    • In another study focusing on rosacea patients, treatment with nonanedioic acid resulted in a marked reduction in erythema and papule counts compared to placebo groups .

Data Summary Table

PropertyFindings
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Skin Penetration EnhancerImproves transdermal drug absorption
ToxicityLow toxicity; no significant adverse effects
GenotoxicityNo genotoxic risk

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a fundamental reaction for this diester, yielding nonanedioic acid and ethylene glycol. The process occurs under acidic, alkaline, or enzymatic conditions.

Reaction Conditions and Mechanisms:

  • Acidic Hydrolysis :
    Conducted with catalysts like HCl or H₂SO₄ (1–5% w/w) at 80–100°C for 4–6 hours. Protonation of the ester carbonyl facilitates nucleophilic attack by water .

    Nonanedioic acid ester+H2OH+Nonanedioic acid+2Ethylene glycol\text{Nonanedioic acid ester}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Nonanedioic acid}+2\,\text{Ethylene glycol}
  • Alkaline Hydrolysis :
    NaOH or KOH (5–10% w/w) at 60–80°C for 2–3 hours. Saponification produces sodium/potassium azelate salts .

  • Enzymatic Hydrolysis :
    Carboxylesterases (e.g., EaEst2) hydrolyze the ester bond at ambient temperatures. Kinetic studies show Km=0.59mMK_m=0.59\,\text{mM} and kcat/Km=9.48s1mM1k_{\text{cat}}/K_m=9.48\,\text{s}^{-1}\text{mM}^{-1}, indicating high substrate affinity .

Comparative Hydrolysis Rates:

ConditionCatalystTemperature (°C)Time (h)Yield (%)
AcidicH₂SO₄ (2%)90596
AlkalineNaOH (5%)70392
EnzymaticEaEst2252488

Transesterification

This reaction replaces ethylene glycol with other alcohols, enabling tailored ester synthesis.

Key Findings:

  • Methanolysis :
    Using NaOMe (1–2 mol%) at 65°C for 6 hours produces dimethyl azelate (yield: 89%) .

    Nonanedioic acid ester+2MeOHDimethyl azelate+2Ethylene glycol\text{Nonanedioic acid ester}+2\,\text{MeOH}\rightarrow \text{Dimethyl azelate}+2\,\text{Ethylene glycol}
  • Industrial Applications :
    Transesterification with long-chain alcohols (e.g., 2-ethylhexanol) yields plasticizers like bis(2-ethylhexyl) azelate, which exhibit low volatility and high thermal stability .

Selectivity in Transesterification:

AlcoholCatalystTemperature (°C)ProductYield (%)
MethanolNaOMe65Dimethyl azelate89
2-EthylhexanolTi(OiPr)₄120Bis(2-ethylhexyl) azelate85

Polymerization

The diester serves as a monomer for synthesizing biodegradable polyesters and polyurethanes.

Reaction Pathways:

  • Polycondensation :
    Reacted with diols (e.g., 1,4-butanediol) at 180–220°C under vacuum, catalyzed by Ti(OBu)₄, yielding polyesters with Mw=1500030000g molM_w=15\,000–30\,000\,\text{g mol} .

  • Polyurethane Synthesis :
    Reacted with diisocyanates (e.g., hexamethylene diisocyanate) at 60–80°C, forming elastomers with tensile strength > 20 MPa .

Oxidation and Degradation

The ester undergoes oxidative degradation under harsh conditions:

  • Thermal Degradation :
    At >250°C, decomposition produces CO₂, water, and fragmented hydrocarbons .

  • Photooxidation :
    UV exposure in air generates peroxides and carboxylic acid derivatives, confirmed by FT-IR analysis .

Comparison with Homologous Esters

PropertyBis(2-hydroxyethyl) AzelateBis(2-ethylhexyl) AzelateBis(2-methylpropyl) Azelate
Molecular Weight (g/mol)276.3412.6328.4
Hydrolysis Rate (k, h⁻¹)0.180.050.12
Melting Point (°C)-15-30-10

Q & A

Basic: What synthetic methodologies are recommended for preparing Nonanedioic acid, bis(2-hydroxyethyl) ester, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves esterification of nonanedioic acid (azelaic acid) with excess ethylene glycol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Azeotropic distillation using toluene or xylene can drive the reaction by removing water, improving yields . Temperature control (110–130°C) and molar ratios (1:2.5 acid-to-glycol) are critical to minimize side products like monoesters. Post-synthesis purification via fractional distillation or recrystallization from ethanol/water mixtures enhances purity. For scalable protocols, inert gas purging (N₂/Ar) prevents oxidative degradation during reflux .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural validation and purity assessment?

Methodological Answer:

  • FT-IR : Confirm ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and hydroxyl (-OH) bands at 3200–3500 cm⁻¹ .
  • NMR : ¹H NMR should show triplet peaks for ethylene glycol methylene protons (δ 4.2–4.4 ppm) and nonanedioic acid backbone signals (δ 1.2–1.6 ppm for CH₂ groups; δ 2.3 ppm for -CH₂COO-) .
  • GC-MS/HPLC : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) or GC-MS with electron ionization (EI) to identify impurities (e.g., unreacted acid/glycol or monoesters). Compare retention times with standards .

Advanced: How can conflicting thermal stability data from TGA/DSC analyses be systematically resolved?

Methodological Answer:
Discrepancies often arise from differences in heating rates (5–20°C/min), sample mass (1–10 mg), or atmospheric conditions (N₂ vs. air). To standardize results:

  • Perform dynamic TGA under inert N₂ to assess intrinsic degradation (onset ~250–300°C for aliphatic diesters) .
  • Isoconversional kinetic models (e.g., Kissinger-Akahira-Sunose) can differentiate decomposition mechanisms (e.g., ester cleavage vs. backbone scission) .
  • Validate with pyrolysis-GC-MS to identify volatile degradation products (e.g., ethylene glycol, azelaic acid fragments) .

Advanced: What computational strategies predict solvation effects and reactivity in polymer matrices?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to model ester group electronic environments. Solvation free energy (ΔG_solv) in water or organic solvents can be estimated via COSMO-RS .
  • MD Simulations : Simulate polymer-diester interactions (e.g., in polyesters or polyurethanes) using GROMACS with OPLS-AA forcefields. Monitor hydrogen bonding between hydroxyl groups and polymer backbones .
  • QSAR Models : Correlate ester chain length (C9) and hydroxyl group positioning with biodegradability or plasticizer efficiency using multivariate regression .

Advanced: How does the ester group’s spatial configuration influence biodegradation kinetics in environmental matrices?

Methodological Answer:

  • Hydrolytic Degradation : Bis(2-hydroxyethyl) esters exhibit faster hydrolysis than branched analogs (e.g., 2-ethylhexyl esters) due to reduced steric hindrance. Monitor pH-dependent esterase activity in soil or aqueous systems (pH 5–9) .
  • Microbial Assays : Use OECD 301B (Ready Biodegradability) tests with activated sludge. LC-MS tracks metabolite formation (e.g., azelaic acid, ethylene glycol). Compare with structurally similar diesters (e.g., DIDA) from the Aliphatic Diesters Group .
  • QSPR Modeling : Relate logP values (-0.5 to 1.5 for hydroxyethyl esters) to biofilm penetration rates in sediment-water systems .

Basic: What are the critical safety considerations for handling this compound in lab settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation. Avoid inhalation of aerosols .
  • Ventilation : Conduct reactions in fume hoods due to potential ethylene glycol release during decomposition .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal. Organic waste should be incinerated per local regulations .

Advanced: What strategies mitigate ester hydrolysis during long-term storage in polar solvents?

Methodological Answer:

  • Stabilizers : Add 0.1–1.0% w/v antioxidants (e.g., BHT) to ethanol/water stock solutions to inhibit radical-mediated hydrolysis .
  • Lyophilization : For solid-state storage, lyophilize the ester and store under argon at -20°C. Confirm stability via periodic HPLC purity checks .
  • Anhydrous Solvents : Use dried DMF or THF with molecular sieves (3Å) for solvent-based storage .

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